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Compound of Interest

Compound Name: Diethyl acetylsuccinate

Cat. No.: B109451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
acetylsuccinate, a key reagent in the synthesis of various antimicrobial compounds. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Chemical Structure and Properties
o |[UPAC Name: Diethyl 2-acetylbutanedioate

o Synonyms: Diethyl acetylsuccinate, Acetylsuccinic acid diethyl ester, Diethyl 2-
acetylsuccinate

e CAS Number: 1115-30-6
e Molecular Formula: C10H160s
e Molecular Weight: 216.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for Diethyl acetylsuccinate. Due
to the tautomeric nature of the acetyl group (keto-enol tautomerism), the observed spectra
represent a mixture of both forms, with the keto form generally being predominant.
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The *H NMR spectrum of Diethyl acetylsuccinate is complex due to the presence of two chiral

centers in the molecule, leading to diastereotopic protons. The data presented here is an

interpretation based on the expected chemical shifts and coupling patterns.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.20 Quartet (q) 2H -OCH2CHs (ester 1)
~4.15 Quartet (q) 2H -OCH2CHs (ester 2)
~3.80 Triplet (t) 1H -CH(COCHs3)-
Doublet of Doublets
~2.80 2H -CH2-CH(COCHs3)-
(dd)
~2.20 Singlet (s) 3H -COCHs
~1.30 Triplet () 3H -OCH2CHs (ester 1)
~1.25 Triplet (t) 3H -OCH2CHs (ester 2)

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

predicted chemical shifts are listed below.
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Chemical Shift (6) ppm

Assignment

~202.0 C=0 (ketone)
~171.0 C=0 (ester 1)
~169.0 C=0 (ester 2)
~61.5 -OCH2CHs (ester 1)
~61.0 -OCH2CHs (ester 2)
~55.0 -CH(COCH3)-
~35.0 -CH2-CH(COCH?3)-
~30.0 -COCHs

~14.0 -OCH2CHs (ester 1)
~13.8 -OCHz2CHs (ester 2)

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm~?) Intensity Assignment

~2980 Medium C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1720 Strong C=0 stretch (ketone)
~1200 Strong C-0 stretch (ester)

Electron ionization mass spectrometry (EI-MS) of Diethyl acetylsuccinate results in

fragmentation, providing valuable information for structural elucidation.
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miz Relative Intensity Assighment

216 Low [M]* (Molecular lon)

171 Moderate [M - OCH2CH3s]*

143 High [M - COOCH2CHs]*

129 Moderate [M - CHsCO - OCH2CHs]*
43 Very High [CH3CO]J* (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
Diethyl acetylsuccinate.

o Sample Preparation: A solution of Diethyl acetylsuccinate (approximately 10-20 mg) is
prepared in a deuterated solvent (e.g., 0.6 mL of CDCI3) in a5 mm NMR tube.

 Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is
used.

e 1H NMR Acquisition:

[¢]

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32 scans are typically sufficient.

[e]

o

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: 0-12 ppm.
e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence.

o Number of Scans: 512-1024 scans may be necessary due to the lower natural abundance
of 13C.
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o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Sample Preparation: As Diethyl acetylsuccinate is a liquid, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

o

A background spectrum of the clean salt plates is first recorded.

[¢]

The sample is then placed in the IR beam path, and the sample spectrum is acquired.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~—1.

[e]

o

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically
via direct injection or after separation by Gas Chromatography (GC-MS).

lonization Method: Electron lonization (El) is commonly used.
o Electron Energy: 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio (m/z).
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» Data Acquisition: The detector records the abundance of each ion at different m/z values,

generating a mass spectrum.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions, which aids in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

Diethyl acetylsuccinate.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Diethyl Acetylsuccinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109451#spectroscopic-data-of-diethyl-
acetylsuccinate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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